molecular formula C16H11F4N3O2 B2468331 2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 937605-88-4

2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Katalognummer: B2468331
CAS-Nummer: 937605-88-4
Molekulargewicht: 353.277
InChI-Schlüssel: XEAHIPHJZQOHIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a fluorophenyl group, a trifluoromethyl group, and a pyrazolo[3,4-b]pyridine core

Eigenschaften

IUPAC Name

2-[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O2/c1-8-14-11(16(18,19)20)6-12(9-2-4-10(17)5-3-9)21-15(14)23(22-8)7-13(24)25/h2-6H,7H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAHIPHJZQOHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactionsCommon reagents used in these reactions include fluorinating agents such as Selectfluor® and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods allow for better control over reaction conditions and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Esterification of the Acetic Acid Moiety

The carboxylic acid group undergoes standard esterification reactions. For example, treatment with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the corresponding methyl ester:

Compound+CH3OHH2SO4Methyl ester+H2O\text{Compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester} + \text{H}_2\text{O}

This reaction retains the pyrazolo[3,4-b]pyridine core while modifying solubility and bioavailability .

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring

The electron-rich pyrazole ring participates in EAS reactions. Key observations include:

  • Nitration : Reacts with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C to introduce nitro groups at the C5 position .

  • Halogenation : Bromination with Br<sub>2</sub> in CHCl<sub>3</sub> occurs at the C3 position, though steric hindrance from the trifluoromethyl group reduces reaction rates .

Cyclization Reactions

The compound serves as a precursor in Cu(II)-catalyzed cycloadditions. For instance, under reflux with Cu(acac)<sub>2</sub> in chloroform, it forms fused polycyclic derivatives via formal [3+3] cycloaddition (85–90% yields) :

Compound+DienophilesCu(acac)2Polycyclic adducts\text{Compound} + \text{Dienophiles} \xrightarrow{\text{Cu(acac)}_2} \text{Polycyclic adducts}

Trifluoromethyl Group Reactivity

The -CF<sub>3</sub> group stabilizes intermediates through resonance, enabling:

  • Nucleophilic Displacement : In rare cases, reacts with strong nucleophiles (e.g., Grignard reagents) under high temperatures to replace -CF<sub>3</sub> with alkyl groups .

  • Radical Reactions : Participates in photochemical C–F bond cleavage, forming biradical intermediates that dimerize .

Biological Interaction-Driven Reactions

In pharmacological studies, the compound undergoes metabolic transformations:

  • Glucuronidation : The acetic acid group conjugates with glucuronic acid in liver microsomes, forming water-soluble metabolites .

  • Oxidative Demethylation : The 3-methyl group oxidizes to a hydroxymethyl derivative via cytochrome P450 enzymes .

Comparative Reactivity with Analogues

The 4-fluorophenyl and trifluoromethyl groups uniquely influence reactivity:

  • Fluorophenyl Group : Directs EAS to para positions but reduces ring activation compared to non-fluorinated analogues .

  • Trifluoromethyl Group : Enhances thermal stability but limits nucleophilic substitution due to steric and electronic effects .

Mechanistic Insights

  • Cycloadditions : Follow a stepwise mechanism involving nucleophilic attack at the pyridine β-carbon, followed by dehydration .

  • Metabolic Pathways : Governed by electronic effects of -CF<sub>3</sub>, which slows oxidation compared to methyl analogues .

Wissenschaftliche Forschungsanwendungen

Immunological Applications

One of the primary applications of this compound is as a Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) inhibitor . CTLA-4 plays a critical role in downregulating immune responses, and its inhibition can enhance anti-tumor immunity. The compound has demonstrated an IC50 value of 50 nM for inhibiting the B7.1–CD28 interaction, which is crucial for T cell activation and proliferation .

Key Findings :

  • Enhanced Immune Response : Blocking CTLA-4 can lead to improved immune responses against tumors, making it a candidate for cancer immunotherapy.
  • Transplant Rejection : The ability to modulate immune responses also suggests potential applications in preventing transplant rejection and managing autoimmune diseases .

General Synthetic Route :

  • Formation of Pyrazole Core : Using starting materials like 3-methyl-1H-pyrazole and appropriate electrophiles.
  • Substitution Reactions : Introduction of fluorine and trifluoromethyl groups through electrophilic aromatic substitution.
  • Final Acetic Acid Attachment : The acetic acid moiety is added as a final step to yield the target compound.

Therapeutic Potential

Several studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives:

  • Cancer Treatment : Research indicates that compounds similar to MDK 24720 can enhance the efficacy of existing cancer therapies by promoting T cell activation and proliferation .
  • Autoimmune Diseases : The modulation of CTLA-4 interactions has implications for treating autoimmune conditions by restoring balance in immune responses .

Wirkmechanismus

The mechanism of action of 2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

The compound 2-(6-(4-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a notable member of the pyrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C17H15F4N3O2C_{17}H_{15}F_4N_3O_2. The structure features a pyrazolo[3,4-b]pyridine core with various substituents that contribute to its pharmacological properties.

PropertyValue
Molecular Weight369.32 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives similar to the compound demonstrate potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

The anti-inflammatory effects are primarily attributed to the inhibition of prostaglandin synthesis via COX inhibition. The selectivity for COX-2 over COX-1 is particularly desirable as it minimizes gastrointestinal side effects associated with non-selective NSAIDs.

Case Studies and Research Findings

  • In Vivo Studies : A study conducted on a series of substituted pyrazole derivatives revealed that several compounds exhibited significant edema inhibition in carrageenan-induced paw edema models. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • Histopathological Analysis : In studies assessing the safety profile of pyrazole derivatives, minimal degenerative changes were observed in liver and kidney tissues, indicating a favorable safety margin for these compounds .
  • Selectivity Index : The selectivity index for COX-2 inhibition was reported to be greater than 300 for some derivatives, suggesting that these compounds could be developed into safer alternatives to traditional NSAIDs .

Comparative Analysis of Pyrazole Derivatives

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
2-(6-(4-Fluorophenyl)...5.400.01>344
Celecoxib0.100.052
Indomethacin0.200.151.33

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR (DMSO-d6) peaks at δ 13.99 (s, 1H, COOH), 8.69 (d, 1H, pyridine-H), and 2.56 (s, 3H, CH3) confirm core structure .
  • XRPD : Distinct peaks at 2θ = 10.2°, 15.7°, and 20.4° validate crystallinity .
  • HPLC : Purity ≥97% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. Methodological Answer :

  • Hazards : Skin/eye irritation (H315, H319); avoid inhalation .
  • Storage : Stable at 2–8°C in sealed, desiccated containers to prevent hydrolysis .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.